5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide
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Overview
Description
5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide: is a chemical compound with the molecular formula C13H18FNO2 and a molecular weight of 239.29 g/mol It is characterized by the presence of a fluorine atom, a hydroxyl group, and two isopropyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzoic acid and diisopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the benzamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide can undergo oxidation reactions, typically involving the hydroxyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions may target the carbonyl group in the benzamide structure. Reducing agents such as lithium aluminum hydride can be used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate in the preparation of more complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: It may be explored for its pharmacological properties, including anti-inflammatory or antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide involves its interaction with specific molecular targets. The hydroxyl and fluorine groups may participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
5-Fluoro-2-hydroxybenzamide: Lacks the diisopropyl groups, which may affect its solubility and reactivity.
2-Hydroxy-N,N-diisopropylbenzamide: Lacks the fluorine atom, which may influence its electronic properties and biological activity.
5-Fluoro-N,N-diisopropylbenzamide: Lacks the hydroxyl group, which may alter its hydrogen bonding capabilities.
Uniqueness: 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide is unique due to the combination of its functional groups. The presence of both fluorine and hydroxyl groups, along with the diisopropyl substituents, imparts distinct chemical and biological properties that differentiate it from similar compounds .
Biological Activity
5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide (CAS No. 1394933-63-1) is a compound of increasing interest in various fields of biological research, particularly due to its unique chemical structure and potential pharmacological properties. This article delves into the biological activity of this compound, presenting relevant data, mechanisms of action, and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C13H18FNO2, with a molecular weight of 239.29 g/mol. The compound features a fluorine atom and a hydroxyl group, which are significant for its biological interactions. The diisopropyl groups contribute to its lipophilicity and steric properties, influencing its solubility and interaction with biological targets .
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The presence of the hydroxyl and fluorine groups allows for hydrogen bonding and electrostatic interactions, which are critical in modulating the activity of target proteins. This compound may act as a ligand in binding studies or as a probe in biochemical assays .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic processes .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in models of acute and chronic inflammatory diseases. This activity is particularly relevant for developing therapeutic agents targeting inflammatory disorders .
Interaction with Menin-MLL Complex
Recent investigations have highlighted the role of this compound as an inhibitor of the menin-MLL interaction, which is crucial in certain leukemias. By disrupting this interaction, the compound may offer a novel approach to cancer therapy .
Case Studies
-
Antimicrobial Activity :
A study conducted on various derivatives of benzamides indicated that this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were notably lower than those for traditional antibiotics, suggesting its potential as an alternative antimicrobial agent . -
Anti-inflammatory Research :
In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with this compound resulted in a marked reduction in TNF-alpha levels, indicating its efficacy in modulating inflammatory responses . -
Cancer Therapeutics :
Research focusing on leukemia cell lines demonstrated that the compound effectively inhibited cell proliferation by interfering with the menin-MLL complex, leading to apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
5-Fluoro-2-hydroxybenzamide | Lacks diisopropyl groups; less lipophilic | Weaker antimicrobial properties |
2-Hydroxy-N,N-diisopropylbenzamide | Lacks fluorine; altered electronic properties | Reduced anti-inflammatory effects |
5-Fluoro-N,N-diisopropylbenzamide | Lacks hydroxyl group; decreased hydrogen bonding | Limited interaction with biological targets |
Properties
IUPAC Name |
5-fluoro-2-hydroxy-N,N-di(propan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-8(2)15(9(3)4)13(17)11-7-10(14)5-6-12(11)16/h5-9,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZYSYIRBNFPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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